3',5'-Difluoro-2,2-dimethylpropiophenone

Medicinal Chemistry Drug Design ADME Prediction

Select 3',5'-Difluoro-2,2-dimethylpropiophenone (CAS 898789-77-0) for your next SAR study. This pivalophenone derivative features a symmetrical 3,5-difluoro substitution that elevates logP to 3.1936 vs. 2.915 for the unsubstituted analog, while the metabolically resistant difluoro blockade improves pharmacokinetic profiles. Its distinct density (1.108 g/cm³) and boiling point (236°C) streamline purification. Available at ≥97% purity from verified suppliers—order now for reliable lead optimization.

Molecular Formula C11H12F2O
Molecular Weight 198.21 g/mol
CAS No. 898789-77-0
Cat. No. B1325462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Difluoro-2,2-dimethylpropiophenone
CAS898789-77-0
Molecular FormulaC11H12F2O
Molecular Weight198.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C1=CC(=CC(=C1)F)F
InChIInChI=1S/C11H12F2O/c1-11(2,3)10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3
InChIKeyROFBGWYGRKXYMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',5'-Difluoro-2,2-dimethylpropiophenone (CAS 898789-77-0): Technical Specifications and Procurement Baseline for Research Applications


3',5'-Difluoro-2,2-dimethylpropiophenone (CAS 898789-77-0), also known as 1-(3,5-difluorophenyl)-2,2-dimethylpropan-1-one, is a fluorinated aromatic ketone belonging to the pivalophenone class . It features a 2,2-dimethylpropanoyl (pivaloyl) group attached to a phenyl ring bearing fluorine atoms at the 3' and 5' positions . The compound is a liquid or low-melting solid with a molecular formula of C₁₁H₁₂F₂O, a molecular weight of 198.21 g/mol, and is typically supplied at purities of 95–98% .

Why Generic Substitution of 3',5'-Difluoro-2,2-dimethylpropiophenone with Unsubstituted or Alternative Fluorinated Pivalophenones Fails


In-class pivalophenone derivatives cannot be interchanged casually due to the profound impact of fluorine substitution pattern on critical physicochemical and biological properties [1]. The presence and precise positioning of fluorine atoms on the aromatic ring dramatically alter lipophilicity, electronic distribution, metabolic vulnerability, and intermolecular interactions compared to the unsubstituted parent (2,2-dimethylpropiophenone, CAS 938-16-9) or even other difluoro regioisomers (e.g., 2',4'-difluoro, CAS 898789-71-4) . Specifically, the symmetrical 3',5'-difluoro substitution on the subject compound confers a unique combination of enhanced lipophilicity (logP), increased density, and altered metabolic profile that are not recapitulated by analogs lacking this exact substitution motif . These quantifiable differences, detailed in the evidence guide below, directly influence experimental outcomes in applications ranging from medicinal chemistry lead optimization to materials science, making accurate compound selection non-negotiable for reproducible research.

Quantitative Differentiation of 3',5'-Difluoro-2,2-dimethylpropiophenone (CAS 898789-77-0) from Structural Analogs: Evidence for Informed Procurement


Enhanced Lipophilicity (LogP) of 3',5'-Difluoro-2,2-dimethylpropiophenone Compared to Unsubstituted Parent

The target compound exhibits a significantly higher calculated logP (3.1936) relative to its unsubstituted parent, 2,2-dimethylpropiophenone (logP ≈ 2.915) . This increase of approximately +0.28 logP units indicates greater lipophilicity and is directly attributable to the introduction of two electron-withdrawing fluorine atoms on the aromatic ring .

Medicinal Chemistry Drug Design ADME Prediction

Increased Boiling Point and Reduced Volatility of 3',5'-Difluoro-2,2-dimethylpropiophenone Relative to Non-Fluorinated Analog

The target compound possesses a predicted boiling point of 236.067°C at 760 mmHg, which is notably higher than the experimentally determined boiling point range of 219–222°C for the unsubstituted 2,2-dimethylpropiophenone . This increase in boiling point (≥ +14°C) correlates with the higher molecular weight and enhanced intermolecular dipole-dipole interactions conferred by the 3,5-difluorophenyl moiety .

Process Chemistry Purification Safety Engineering

Higher Density of 3',5'-Difluoro-2,2-dimethylpropiophenone Compared to Non-Fluorinated Parent

The target compound has a predicted density of 1.108 g/cm³ at 20°C, which is significantly higher than the experimental density of 0.97 g/mL (at 25°C) for the non-fluorinated 2,2-dimethylpropiophenone . This approximately 14% increase in density reflects the additional molecular mass and altered packing arrangement induced by the fluorine substituents .

Formulation Science Physical Chemistry Material Properties

Potential for Enhanced Metabolic Stability Conferred by the 3,5-Difluoro Substitution Pattern

The 3,5-difluoro substitution pattern on the aromatic ring is a recognized motif for improving the metabolic stability of drug-like molecules by blocking cytochrome P450 (CYP)-mediated oxidative metabolism at the 3' and 5' positions [1] [2]. While direct experimental metabolic stability data for 3',5'-difluoro-2,2-dimethylpropiophenone is currently absent from the public literature, the established principle that strategic fluorine substitution on an aryl ring can significantly reduce metabolic clearance is well-documented [1]. In contrast, the unsubstituted parent (2,2-dimethylpropiophenone) lacks this metabolic block and is therefore expected to be more susceptible to CYP-mediated hydroxylation at the corresponding aromatic positions [3].

Drug Metabolism Pharmacokinetics Lead Optimization

Optimal Research and Industrial Application Scenarios for 3',5'-Difluoro-2,2-dimethylpropiophenone Based on Differential Evidence


Medicinal Chemistry Lead Optimization: Fine-Tuning Lipophilicity and Metabolic Stability

The compound's elevated logP (3.1936) compared to the non-fluorinated parent (logP 2.915) makes it a valuable scaffold for modulating the lipophilicity of drug candidates . When combined with the class-level inference of enhanced metabolic stability due to the 3,5-difluoro blockade, researchers can utilize this ketone as a key intermediate to explore structure-activity relationships (SAR) aimed at improving the pharmacokinetic profile of lead compounds [1] [2].

Synthetic Intermediate for Fluorinated Bioactive Molecules and Agrochemicals

As a pivalophenone derivative bearing a defined difluoro substitution pattern, this compound serves as a versatile building block for the synthesis of more complex fluorinated heterocycles and pharmacophores [3]. Its distinct physicochemical properties (boiling point, density) differentiate it from other pivalophenones during reaction work-up and purification, which is particularly advantageous in multi-step syntheses where product isolation is challenging .

Physicochemical Property Studies and Formulation Development

The quantifiable differences in density (1.108 g/cm³ vs. 0.97 g/mL) and predicted boiling point (236°C vs. 219-222°C) relative to the non-fluorinated analog provide a clear basis for studies requiring precise physical property characterization . This includes formulation development, where small changes in compound density can affect dosage uniformity, and environmental fate studies, where altered lipophilicity influences partition coefficients .

Internal Reference Standard or Starting Material for Analytical Method Development

The compound's unique combination of a pivaloyl ketone core and a 3,5-difluorophenyl ring yields distinctive spectroscopic signatures (NMR, MS) that are easily distinguishable from closely related analogs . This makes it a suitable candidate for use as an internal standard in quantitative LC-MS/MS assays or as a reference material during the development of analytical methods for fluorinated compound libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3',5'-Difluoro-2,2-dimethylpropiophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.